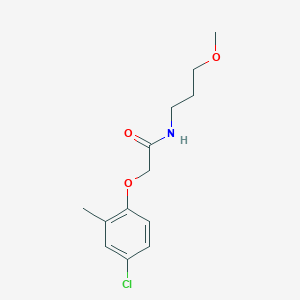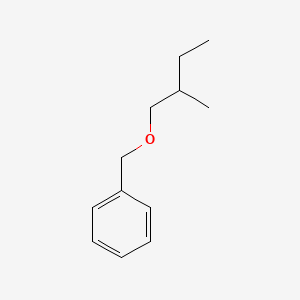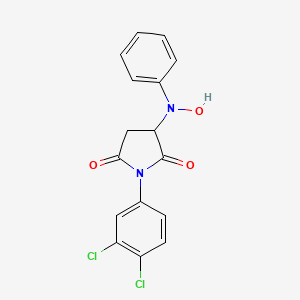![molecular formula C16H21Cl3O4S B14144779 Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester CAS No. 62813-14-3](/img/structure/B14144779.png)
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of trichloroacetic acid and a butyl ester group attached to a 2,5-diethoxyphenylthio moiety. Its unique structure makes it an interesting subject for chemical synthesis and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester typically involves multiple steps. One common method includes the esterification of trichloroacetic acid with 4-[(2,5-diethoxyphenyl)thio]butanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted trichloroacetic acid derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, (2,4,5-trichlorophenoxy)-, butyl ester: Similar in structure but with different substituents.
Acetic acid,2,2,2-trichloro-, dodecyl ester: Another ester derivative with a longer alkyl chain.
Uniqueness
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester is unique due to the presence of the 2,5-diethoxyphenylthio group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
62813-14-3 |
|---|---|
Fórmula molecular |
C16H21Cl3O4S |
Peso molecular |
415.8 g/mol |
Nombre IUPAC |
4-(2,5-diethoxyphenyl)sulfanylbutyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C16H21Cl3O4S/c1-3-21-12-7-8-13(22-4-2)14(11-12)24-10-6-5-9-23-15(20)16(17,18)19/h7-8,11H,3-6,9-10H2,1-2H3 |
Clave InChI |
XQUDFYDYYLZKBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)OCC)SCCCCOC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate](/img/structure/B14144714.png)

![7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one](/img/structure/B14144727.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
![4-(2-bromophenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14144733.png)

![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)
![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)

![[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate](/img/structure/B14144764.png)
![1-[6-Hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B14144766.png)

